molecular formula C24H20ClNO4 B2814635 2-{[(4-chlorophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid CAS No. 258332-42-2

2-{[(4-chlorophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid

Cat. No.: B2814635
CAS No.: 258332-42-2
M. Wt: 421.88
InChI Key: IWDQSRGBOLDOST-UHFFFAOYSA-N
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Description

2-{(4-chlorophenyl)methylmethoxy]carbonyl})amino}acetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-chlorophenyl)methylmethoxy]carbonyl})amino}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine functionality. This is typically achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group is introduced via a nucleophilic substitution reaction, where the protected amine reacts with 4-chlorobenzyl chloride.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{(4-chlorophenyl)methylmethoxy]carbonyl})amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{(4-chlorophenyl)methylmethoxy]carbonyl})amino}acetic acid has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{(4-chlorophenyl)methylmethoxy]carbonyl})amino}acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
  • 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid

Uniqueness

2-{(4-chlorophenyl)methylmethoxy]carbonyl})amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various complex molecules.

Biological Activity

2-{(4-chlorophenyl)methylamino}acetic acid, also known as Fmoc-4-chlorophenylalanine, is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines aromatic and aliphatic components, which contribute to its biological activity. The IUPAC name is 2-{(4-chlorophenyl)methylamino}acetic acid, with the following molecular formula:

PropertyValue
Molecular Weight449.9 g/mol
Boiling Point634.0 ± 43.0 °C at 760 mmHg
CAS Number258332-42-2

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes. The Fmoc group serves as a protective moiety that can be removed under specific conditions, allowing for further functionalization of the molecule. This feature makes it a valuable intermediate in synthesizing biologically active compounds.

Potential Mechanisms:

  • Receptor Binding : The compound may interact with various biological receptors, influencing pathways related to cell signaling.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes critical for disease processes, particularly in cancer and metabolic disorders.

Biological Activity

Research indicates that 2-{(4-chlorophenyl)methylamino}acetic acid exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Similar compounds have demonstrated activity against bacterial strains, indicating potential use in developing new antibiotics.
  • Enzyme Inhibition : Research has shown that it can inhibit acetylcholinesterase, which is relevant for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimalarial Activity : A study on similar structures revealed significant antiplasmodial effects against chloroquine-resistant strains of Plasmodium falciparum, suggesting a potential application for malaria treatment .
  • Antioxidant and Antimicrobial Activity : Research on related pyrazole compounds indicated strong antioxidant properties alongside antimicrobial effects against various pathogens .

Comparative Analysis

To understand the uniqueness of 2-{(4-chlorophenyl)methylamino}acetic acid, it is essential to compare it with similar compounds:

Compound NameBiological Activity
2-(4-chlorophenyl)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acidModerate anticancer effects
2-(2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)acetic acidAntimicrobial properties

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDQSRGBOLDOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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